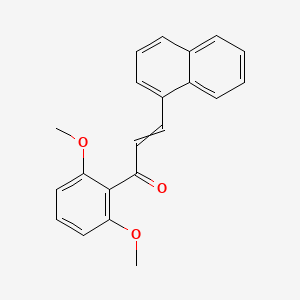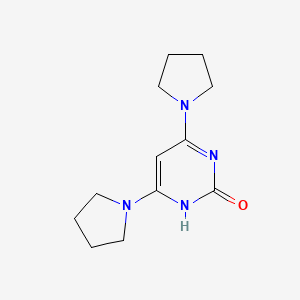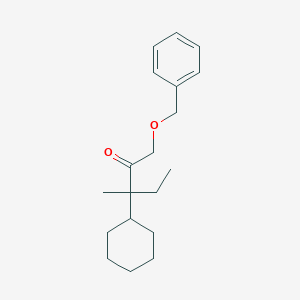
2,2'-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is an organic compound with the chemical formula C6H12O4This compound is a significant intermediate in organic synthesis and is used in the preparation of various chemicals, including fragrances, dyes, and plastics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) can be synthesized through the reaction of 1,4-dichlorobutane with methanol under alkaline conditions. The reaction involves the substitution of chlorine atoms with hydroxyl groups, resulting in the formation of the target compound. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds and amines.
Applications De Recherche Scientifique
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a solvent in biochemical reactions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fragrances, dyes, and plastics.
Mécanisme D'action
The mechanism of action of 2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, undergo oxidation and reduction, and participate in substitution reactions. The compound’s reactivity is influenced by its molecular structure, which allows it to interact with different molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxane-2,5-dimethanol: A similar compound with two hydroxyl groups attached to a dioxane ring.
Glycolaldehyde dimer:
2,2’-(1,2-ethanediylbis(oxy))bis(ethanol): Another compound with a similar backbone but different substituents
Uniqueness
2,2’-(1,4-Dioxane-2,5-diyl)di(ethan-1-ol) is unique due to its specific arrangement of hydroxyl groups and the dioxane ring structure. This unique structure imparts distinct chemical properties, making it valuable in various synthetic applications and industrial processes .
Propriétés
Numéro CAS |
854841-54-6 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-[5-(2-hydroxyethyl)-1,4-dioxan-2-yl]ethanol |
InChI |
InChI=1S/C8H16O4/c9-3-1-7-5-12-8(2-4-10)6-11-7/h7-10H,1-6H2 |
Clé InChI |
SLKRRWYUZRUKFJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(O1)CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-Methylpiperazin-1-yl)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B14188962.png)





![1-(Prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B14189003.png)



![4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14189027.png)

